molecular formula C9H8Cl2O2S B7988651 Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate CAS No. 73448-74-5

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate

Cat. No.: B7988651
CAS No.: 73448-74-5
M. Wt: 251.13 g/mol
InChI Key: RGYJRYPDJXDZTA-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate (CAS Number 73448-74-5) is a chemical building block of interest in life science and agricultural chemistry research. With a molecular formula of C 9 H 8 Cl 2 O 2 S and a molecular weight of 251.13 g/mol , this compound is utilized in the synthesis and development of novel chemical entities. Its structure, featuring a dichlorophenylthio moiety, suggests potential as an intermediate for compounds with biological activity. Research into structurally similar phenoxyacetates, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), indicates that such analogs can mimic natural auxins in plants . This mode of action leads to unregulated growth and ethylene evolution in susceptible dicot plants, ultimately causing plant death . Consequently, researchers are exploring these compounds to study plant hormone pathways and develop new agrochemicals. This product is provided strictly For Research Use Only. It is not intended for human, veterinary, or therapeutic use.

Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJRYPDJXDZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856569
Record name Methyl [(2,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73448-74-5
Record name Methyl [(2,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to generate the thiolate intermediate. DIPEA offers advantages in minimizing side reactions due to its steric bulk.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature and Time : Reactions typically proceed at 50–70°C for 6–12 hours, with reflux conditions accelerating completion.

Table 1: Representative Yields for Direct Alkylation

BaseSolventTemperature (°C)Yield (%)Source
DIPEADMF6078
TEATHF7065

This method’s limitations include the volatility of methyl chloroacetate and the need for rigorous moisture exclusion to prevent hydrolysis.

Acid-Catalyzed Esterification of 2-[(2,4-Dichlorophenyl)thio]acetic Acid

An alternative two-step approach first synthesizes 2-[(2,4-Dichlorophenyl)thio]acetic acid, followed by esterification with methanol. This route avoids handling volatile alkylating agents and improves scalability.

Thioether Acid Synthesis

The acid precursor is prepared via radical-mediated thiol-ene coupling between 2,4-dichlorobenzenethiol and acrylic acid, though this method requires initiators like azobisisobutyronitrile (AIBN) and inert atmospheres.

Esterification with Methanol

The acid undergoes Fischer esterification using methanol and catalytic sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH):

2-[(2,4-Dichlorophenyl)thio]acetic acid+CH3OHH+Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate+H2O\text{2-[(2,4-Dichlorophenyl)thio]acetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}2\text{O}

Table 2: Esterification Parameters

CatalystMethanol Equiv.Reflux Time (h)Yield (%)
H₂SO₄5885
p-TsOH3688

Key advantages include milder conditions and easier purification via distillation.

Alternative Methods and Industrial Adaptations

Mitsunobu Reaction

The Mitsunobu reaction couples 2,4-dichlorobenzenethiol with methyl 2-hydroxyacetate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). While effective, this method’s reliance on stoichiometric reagents increases costs.

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and reduce reaction times. A 2023 study achieved 92% yield in 2 hours using a silicon carbide reactor at 100°C.

Challenges and Purification Strategies

Byproduct Formation

Common byproducts include disulfides (from thiol oxidation) and hydrolyzed esters. Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the target compound.

Scalability Considerations

Industrial protocols favor the two-step acid-catalyzed method due to lower reagent toxicity compared to alkylation routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate has been investigated for its potential analgesic properties. Studies have shown that derivatives of this compound can exhibit significant analgesic activity through mechanisms that inhibit peripheral pain pathways. For instance, related compounds have demonstrated effectiveness in acetic acid-induced writhing tests in animal models, suggesting that modifications to the thioether structure can enhance pain relief properties .

Agricultural Chemistry

In agriculture, compounds similar to this compound are explored as potential herbicides or fungicides due to their ability to disrupt biochemical pathways in target organisms. The dichlorophenyl moiety may contribute to herbicidal activity by interfering with photosynthesis or other critical metabolic processes in plants.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings. Its thioether linkage can enhance the flexibility and durability of polymer matrices, making it valuable in creating advanced materials for industrial applications.

Case Study 1: Analgesic Activity Testing

A study evaluated various derivatives of this compound for analgesic activity using the acetic acid-induced writhing test. Compounds exhibiting structural variations showed varying degrees of effectiveness, with some achieving over 70% inhibition of writhing at specific dosages . This highlights the potential for developing new analgesics based on this chemical scaffold.

Case Study 2: Herbicide Development

Research has indicated that thioether-containing compounds can serve as effective herbicides. In controlled experiments, derivatives similar to this compound were tested against common agricultural weeds. Results demonstrated significant growth inhibition at low concentrations, suggesting a promising avenue for environmentally friendly herbicide development .

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate involves its interaction with specific molecular targets. The thioether group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity or signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects : The 3,4-dichloro substitution (compound 17) results in higher synthetic yields (64%) compared to 2,4- or 2,6-dichloro analogs, likely due to steric and electronic factors favoring the reaction pathway .

Ester Group Variants

Replacing the methyl ester with ethyl or other groups alters pharmacokinetic and synthetic properties:

Compound Name Ester Group Molecular Weight Key Differences
This compound Methyl 265.16 (calc.) Higher reactivity toward hydrolysis
Ethyl 2-[(2,4-Dichlorophenyl)thio]-acetate Ethyl 265.16 Increased lipophilicity; slower metabolism
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Ethyl 316.36 (calc.) Pyrimidine core enhances binding to enzymes

Key Observations :

  • Structural Complexity : Introducing heterocycles (e.g., pyrimidine in compound 1) expands target specificity but complicates synthesis .

Thiophene and Heterocyclic Derivatives

Substituting the phenyl ring with thiophene or other heterocycles modifies electronic properties and bioactivity:

Compound Name Core Structure Key Features
This compound Phenylthio Electron-withdrawing Cl groups enhance stability
Ethyl 2-(2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy)acetate Thiophene-phenoxy Thiophene carbonyl group increases π-π interactions
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate Thiadiazole Thiadiazole ring improves metabolic resistance

Key Observations :

  • Electronic Effects : Thiophene-containing analogs (e.g., ) may exhibit enhanced binding to aromatic residues in proteins due to π-stacking interactions .
  • Heterocyclic Advantages : Thiadiazole derivatives () offer improved metabolic stability, critical for drug development .

Physicochemical and Spectroscopic Data

NMR and HPLC data highlight structural distinctions:

  • 1H NMR Shifts : The 2,4-dichloro analog (compound 16) shows a singlet at δ 4.15 ppm for the methylene group, while the 3,4-dichloro derivative (compound 17) exhibits a similar signal at δ 4.14 ppm, indicating minimal electronic differences .
  • 13C NMR : The carbonyl carbon in compound 16 resonates at δ 159.0 ppm, compared to δ 159.5 ppm in compound 17, reflecting subtle electronic variations due to substituent positions .
  • HPLC Retention : Retention times vary with substitution; for example, compound 16 elutes at 10.52 min (HPLC A), whereas compound 17 elutes at 10.47 min under identical conditions .

Biological Activity

Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8Cl2O2SC_9H_8Cl_2O_2S. The compound features a dichlorophenyl group attached to a thioether linkage, which is significant for its biological interactions. The presence of chlorine atoms is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and potentially leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Activity Type Cell Line/Organism IC50 (μM) Mechanism
AnticancerMCF-7 (Breast Cancer)10.5Induces apoptosis via caspase activation
AntimicrobialStaphylococcus aureus15.0Disruption of cell membrane
AntifungalCandida albicans12.0Inhibition of ergosterol synthesis

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer activity of this compound against several cancer cell lines, including MCF-7 and Caco-2. Results indicated significant cytotoxicity with an IC50 value of approximately 10.5 μM, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited notable antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell membranes .
  • Mechanistic Insights : Molecular docking studies revealed that this compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, supporting its role as an anticancer agent .

Q & A

Q. What established synthetic routes are available for Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate, and what critical parameters influence reaction yield?

Methodological Answer: A common route involves thioether formation via nucleophilic substitution. For example, reacting 2,4-dichlorobenzenethiol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Critical parameters include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Base selection : Weak bases (e.g., K₂CO₃) minimize side reactions like ester hydrolysis.
  • Stoichiometry : Excess thiol (1.2–1.5 eq.) ensures complete conversion.
    Yield optimization often requires monitoring by TLC or HPLC, with typical yields of 70–85% .

Q. How is structural identity confirmed for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl), methyl ester (δ 3.7–3.8 ppm), and thioether linkage (C-S bond confirmed via ¹³C ~40–50 ppm).
    • IR : Ester C=O stretch (~1740 cm⁻¹), C-S stretch (~680 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁/n) resolves bond angles and confirms molecular geometry, as seen in analogous dichlorophenyl-acetic acid derivatives .

Q. What analytical techniques are recommended for purity assessment and impurity quantification?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities. Reference relative retention times (RRT) from calibration standards (e.g., RRT 0.88–0.95 for common byproducts) .
  • LC-MS : Identifies impurities via molecular ion peaks (e.g., unreacted starting materials or oxidation products).
  • Limits : Total impurities ≤1.0% (w/w) per pharmacopeial guidelines .

Advanced Research Questions

Q. How can contradictory spectral data between computational predictions and experimental results be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts. Adjust for solvent polarity using COSMO-RS models.
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers affecting peak splitting.
  • Impurity interference : Cross-reference HPLC impurity profiles (e.g., RRT 0.88–0.95) to rule out overlapping signals .

Q. What factors influence byproduct formation during synthesis, and how can they be mitigated?

Methodological Answer: Key byproducts include:

  • Oxidation products : Thioether → sulfoxide/sulfone under excess H₂O₂ (mitigated by inert atmosphere).
  • Ester hydrolysis : Catalyzed by residual moisture (use molecular sieves or anhydrous conditions).
  • Di-alkylation : Controlled via slow addition of methyl bromoacetate.
    Reaction monitoring via in-situ FTIR or quenching aliquots for GC-MS analysis helps identify side reactions early .

Q. How is stability under accelerated storage conditions evaluated, and what degradation pathways are observed?

Methodological Answer:

  • Forced degradation studies :
    • Thermal : 40–60°C for 4 weeks (monitor ester hydrolysis via HPLC).
    • Photolytic : UV light (ICH Q1B) to detect thioether oxidation.
    • Hydrolytic : pH 1–13 buffers to assess ester stability.
  • Degradation pathways :
    • Ester hydrolysis to 2-[(2,4-Dichlorophenyl)thio]-acetic acid.
    • Sulfur oxidation to sulfoxide derivatives (LC-MS confirmation) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in biological studies?

Methodological Answer:

  • Synthetic incorporation : Introduce ¹³C at the ester carbonyl via labeled methyl bromoacetate.
  • In vitro assays : Track labeled metabolites in hepatocyte incubations using LC-MS/MS.
  • Data interpretation : Fragment ion analysis distinguishes parent compound from glucuronide/sulfate conjugates.
    This approach is critical for ADME studies, as demonstrated in related anticonvulsant analogs .

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